molecular formula C13H16ClNO B14181753 [4-(2-Chloroethyl)phenyl](pyrrolidin-1-yl)methanone CAS No. 923031-00-9

[4-(2-Chloroethyl)phenyl](pyrrolidin-1-yl)methanone

Katalognummer: B14181753
CAS-Nummer: 923031-00-9
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: FXQYARIXMWEZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloroethyl)phenylmethanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of a phenyl ring substituted with a 2-chloroethyl group and a pyrrolidin-1-ylmethanone moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)phenylmethanone typically involves the reaction of 4-(2-chloroethyl)benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloroethyl)phenylmethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloroethyl)phenylmethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Chloroethyl)phenylmethanone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrrolidin-1-ylmethanone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Bromoethyl)phenylmethanone: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    4-(2-Iodoethyl)phenylmethanone: Similar structure but with an iodoethyl group instead of a chloroethyl group.

    4-(2-Fluoroethyl)phenylmethanone: Similar structure but with a fluoroethyl group instead of a chloroethyl group.

Uniqueness

The uniqueness of 4-(2-Chloroethyl)phenylmethanone lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloroethyl group allows for unique substitution reactions, and the pyrrolidin-1-ylmethanone moiety provides specific interactions with biological targets.

Eigenschaften

CAS-Nummer

923031-00-9

Molekularformel

C13H16ClNO

Molekulargewicht

237.72 g/mol

IUPAC-Name

[4-(2-chloroethyl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H16ClNO/c14-8-7-11-3-5-12(6-4-11)13(16)15-9-1-2-10-15/h3-6H,1-2,7-10H2

InChI-Schlüssel

FXQYARIXMWEZAZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.